molecular formula C11H24N2 B11907078 Hexahydro-1H-azepine-2-pentylamine CAS No. 20779-11-7

Hexahydro-1H-azepine-2-pentylamine

Cat. No.: B11907078
CAS No.: 20779-11-7
M. Wt: 184.32 g/mol
InChI Key: MPSFGRAGPXQWOM-UHFFFAOYSA-N
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Description

Hexahydro-1H-azepine-2-pentylamine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-azepine-2-pentylamine typically involves the cyclization of appropriate precursors. One common method is the ring expansion of smaller cyclic amines through nucleophilic substitution reactions. For instance, the reaction of a pentylamine derivative with a suitable electrophile can lead to the formation of the desired azepine ring .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-azepine-2-pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the azepine ring .

Scientific Research Applications

Hexahydro-1H-azepine-2-pentylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-1H-azepine-2-pentylamine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Azepine: A parent compound with similar ring structure but different substituents.

    Azepane: A fully saturated analog of azepine.

    Benzazepine: Contains a fused benzene ring, offering different chemical properties.

Properties

CAS No.

20779-11-7

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

5-(azepan-2-yl)pentan-1-amine

InChI

InChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2

InChI Key

MPSFGRAGPXQWOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CCCCCN

Origin of Product

United States

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